molecular formula C11H22O B2653263 (2R)-3-Cycloheptyl-2-methylpropan-1-ol CAS No. 2248198-19-6

(2R)-3-Cycloheptyl-2-methylpropan-1-ol

Cat. No.: B2653263
CAS No.: 2248198-19-6
M. Wt: 170.296
InChI Key: AFCIVTZVALRAPP-SNVBAGLBSA-N
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Description

(2R)-3-Cycloheptyl-2-methylpropan-1-ol is a chiral secondary alcohol featuring a cycloheptyl group and a methyl substituent on the propanol backbone. Its stereochemistry (R-configuration at the second carbon) and bulky cycloheptyl moiety suggest unique physicochemical properties, including enhanced lipophilicity and steric hindrance compared to simpler alcohols.

Properties

IUPAC Name

(2R)-3-cycloheptyl-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-10(9-12)8-11-6-4-2-3-5-7-11/h10-12H,2-9H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCIVTZVALRAPP-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1CCCCCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-Cycloheptyl-2-methylpropan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cycloheptanone and 2-methylpropan-1-ol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water.

    Catalysts: Common catalysts used include strong acids or bases to facilitate the reaction.

    Purification: The product is purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the reaction.

    Automated Purification: Employing automated purification systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-3-Cycloheptyl-2-methylpropan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogens and other nucleophiles are used in substitution reactions.

Major Products:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Various alcohol derivatives.

    Substitution Products: Compounds with different functional groups replacing the original ones.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (2R)-3-Cycloheptyl-2-methylpropan-1-ol is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to understand its interaction with biological molecules.

Medicine:

    Pharmaceuticals: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry:

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (2R)-3-Cycloheptyl-2-methylpropan-1-ol exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares (2R)-3-Cycloheptyl-2-methylpropan-1-ol with structurally related propanol derivatives from the literature:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
This compound Cycloheptyl, methyl ~184.3 (estimated) High lipophilicity, steric bulk -
(2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-... Methoxyethyl-phenoxy, isopropylamine 322.4 Impurity in pharmaceuticals
(2RS)-1-[(1-Methylethyl)amino]-3-phenoxy... Phenoxy, isopropylamine 225.3 β-blocker impurity
(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-... Indolyl, methoxy, phenoxyethylamine ~480.5 Antiarrhythmic, α/β-adrenoceptor binding

Key Observations :

  • Steric Effects: The cycloheptyl group may reduce binding affinity to receptors (e.g., adrenoceptors) compared to smaller substituents like methoxyethyl, as seen in indolyl-propanol derivatives with antiarrhythmic activity .
  • Synthetic Complexity: The stereoselective synthesis of the (2R)-configured compound may require advanced methods, akin to continuous manufacturing processes described for similar chiral alcohols (e.g., Pfizer’s cyclopentanol derivative) .

Pharmacological and Industrial Relevance

  • Antiarrhythmic Potential: Indolyl-propanol analogs () exhibit α1/β1-adrenoceptor binding and antiarrhythmic effects. The target compound’s cycloheptyl group may modulate these activities by altering receptor interaction kinetics .
  • Pharmaceutical Impurities: Propanol derivatives with phenoxy/isopropylamine groups () are documented as impurities in β-blocker synthesis. The target compound’s structural uniqueness may reduce cross-reactivity in such contexts .

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